Product packaging for 2-Ethyl-2-azaspiro[4.5]decan-8-amine(Cat. No.:)

2-Ethyl-2-azaspiro[4.5]decan-8-amine

Cat. No.: B13949105
M. Wt: 182.31 g/mol
InChI Key: GSSZUGNXMXFQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-azaspiro[4.5]decan-8-amine is a chemical compound featuring a spirocyclic architecture that is of significant interest in medicinal chemistry and drug discovery. The spirocyclic core, an azaspiro[4.5]decane, is a privileged structure used in the design of compounds for various therapeutic areas. While specific biological data for this exact molecule may be limited, its structure serves as a key synthetic intermediate and building block for the development of novel bioactive molecules. Compounds based on the azaspiro[4.5]decane scaffold have been investigated for a wide range of applications. For instance, substituted azaspiro[4.5]decane derivatives have been explored as potential therapeutic agents for pain management and neurological disorders . Furthermore, similar spirocyclic structures are central to potent and selective allosteric inhibitors of the SHP2 phosphatase, a promising target in oncology . The aminospirodecanes have also been reported in compounds with anti-cancer properties, such as Azaspirane (Atiprimod), which has demonstrated activity against multiple myeloma cells . The primary amino group on the spirocyclic ring makes this compound a versatile precursor for further chemical functionalization, enabling researchers to create diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B13949105 2-Ethyl-2-azaspiro[4.5]decan-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-ethyl-2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H22N2/c1-2-13-8-7-11(9-13)5-3-10(12)4-6-11/h10H,2-9,12H2,1H3

InChI Key

GSSZUGNXMXFQDG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(C1)CCC(CC2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Ethyl 2 Azaspiro 4.5 Decan 8 Amine and Analogues

Retrosynthetic Analysis of the 2-Azaspiro[4.5]decane Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. The core of the target molecule is the 2-azaspiro[4.5]decane skeleton. A primary disconnection can be made at the spirocyclic center, suggesting a key bond formation between the piperidine (B6355638) ring and the cyclohexane (B81311) ring.

A logical retrosynthetic approach would involve disconnecting the C-N bond of the piperidine ring, leading to a precursor with a pending amine and a suitable electrophilic or nucleophilic handle on the cyclohexane ring. Another strategy involves the formation of the piperidine ring onto a pre-formed cyclohexane derivative. For instance, a key intermediate could be a suitably functionalized cyclohexanone (B45756) or cyclohexane with appended groups that can participate in a cyclization reaction to form the five-membered nitrogen-containing ring.

A plausible retrosynthetic pathway for the 2-azaspiro[4.5]decane core is depicted below:

Target MoleculeKey Intermediate 1Key Intermediate 2Starting Materials
2-Azaspiro[4.5]decane1-(2-Aminoethyl)-1-cyanocyclohexaneCyclohexanone and AcrylonitrileCyclohexanone, Ammonia, Ethylating agent, Reducing agent

This analysis suggests that the synthesis could begin from simple precursors like cyclohexanone, which can be elaborated to introduce the necessary functionalities for the formation of the spirocyclic system.

Conventional Synthetic Approaches to Azaspiro[4.5]decanes

Traditional methods for the synthesis of azaspiro[4.5]decanes often rely on robust and well-established chemical transformations. These approaches prioritize the construction of the core skeleton, with functional group manipulations occurring in later stages.

Cyclization Reactions for Spiro[4.5]decane Formation

Cyclization reactions are fundamental to the synthesis of the spiro[4.5]decane framework. One common strategy involves the intramolecular cyclization of a precursor containing both the cyclohexane and the nascent piperidine ring components. For example, a Dieckmann condensation of a suitably substituted adipate (B1204190) derivative can form the cyclohexane ring, followed by the construction of the piperidine ring.

Another powerful method is the Nazarov cyclization, which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. While this is more directly applicable to five-membered ring formation, analogous strategies can be employed for the construction of the carbocyclic part of the spirocycle. Additionally, intramolecular Heck reactions have been utilized to construct spirocyclic systems by coupling an aryl or vinyl halide with an alkene tethered to the same molecule.

A key cyclization strategy for forming the azaspiro ring system involves the intramolecular reaction of a nucleophilic nitrogen atom with an electrophilic center on the cyclohexane ring. This can be achieved through reductive amination of a keto-ester or a keto-nitrile, followed by cyclization.

Multicomponent Reactions Incorporating Spirocyclic Amine Precursors

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several MCRs can be adapted for the synthesis of precursors to azaspiro[4.5]decanes. The Ugi and Passerini reactions, for instance, can be used to assemble multiple components, including an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, to rapidly build molecular complexity.

While not directly forming the spirocycle in one step, MCRs can be employed to synthesize highly functionalized acyclic precursors that are primed for a subsequent intramolecular cyclization to yield the desired azaspiro[4.5]decane skeleton. For example, a four-component Ugi reaction could be designed to generate a product containing both a protected amine and the necessary carbon chain to form the piperidine ring upon deprotection and cyclization onto a cyclohexane-derived component. This approach allows for significant structural diversity to be introduced in a convergent manner.

Advanced and Stereoselective Synthesis of 2-Ethyl-2-azaspiro[4.5]decan-8-amine and Stereoisomers

The presence of stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. This is crucial as different stereoisomers can exhibit distinct biological activities.

Enantioselective and Diastereoselective Synthesis Techniques

Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of spirocyclic compounds. N-heterocyclic carbene (NHC) catalysis has emerged as a potent method for the construction of chiral azaspiro[4.5]decanes. For instance, an NHC-catalyzed [5+1] annulation of α,β-unsaturated aldehydes with suitable nitrogen-containing precursors can afford highly enantioenriched azaspiro[4.5]decane derivatives.

Diastereoselective synthesis can be achieved by employing substrate-controlled or reagent-controlled methods. For example, the reduction of a ketone precursor to the corresponding amine can be directed by existing stereocenters on the molecule. Furthermore, transition metal-catalyzed reactions, such as gold and palladium relay catalysis in tandem cyclization reactions, have been shown to produce dearomatized oxa-azaspiro[4.5]decane derivatives with high diastereoselectivity. Although the target molecule is a diaza-analogue, similar principles can be applied.

The synthesis of specific stereoisomers of this compound would likely involve a chiral pool synthesis, starting from an enantiomerically pure cyclohexane derivative, or an asymmetric catalytic step to set the key stereocenters.

Stereoselective MethodCatalyst/ReagentKey TransformationStereochemical Outcome
NHC-catalyzed AnnulationChiral N-heterocyclic carbene[5+1] CycloadditionHigh enantioselectivity
Au/Pd Relay CatalysisGold and Palladium complexesTandem CyclizationHigh diastereoselectivity
Substrate-controlled ReductionBulky reducing agentsKetone to amine conversionDiastereoselective

Chiral Separation Methods for Spirocyclic Amine Derivatives

When a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, chiral separation techniques are employed to isolate the desired enantiomer or diastereomer. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the separation of chiral amines.

CSPs are typically based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separation is achieved through differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers of the analyte and the chiral selector of the CSP. The choice of the CSP and the mobile phase is critical for achieving good resolution.

For spirocyclic amines like this compound, derivatization of the amine groups with a suitable chromophore or fluorophore may be necessary to enhance detection and improve the separation efficiency on certain CSPs. Another approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts have different physical properties and can often be separated by fractional crystallization.

Separation TechniquePrincipleAdvantages
Chiral HPLCDifferential interaction with a chiral stationary phaseHigh resolution, applicable to small quantities
Diastereomeric Salt CrystallizationFormation of salts with different solubilitiesScalable for larger quantities

Catalytic Methodologies in Azaspiro[4.5]decane Synthesis

Catalysis plays a pivotal role in the synthesis of the azaspiro[4.5]decane scaffold, offering pathways to complex molecular structures under mild conditions. Gold-catalyzed reactions, biocatalytic approaches, and metal-catalyzed coupling reactions are prominent in the chemist's toolbox for assembling and modifying these spirocyclic systems.

A notable advance in the synthesis of the 2-azaspiro[4.5]decane core involves an intramolecular catalytic dearomatization of phenols using gold carbene species. nih.gov This method provides an efficient route to 2-azaspiro[4.5]decan-3-ones. nih.gov The reaction's success hinges on the use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent, which are critical for achieving high reactivity. nih.govresearchgate.net A key advantage of this approach is that it circumvents the need for hazardous diazo compounds as carbene sources and can proceed even under aerobic conditions. nih.govresearchgate.net The resulting spirocyclic product can be further transformed into derivatives of interest. nih.gov

Another gold(I)-catalyzed spirocyclization method has been developed for preparing a diverse range of spirocyclic piperidines from 3-ene-1,7-diyne esters. rsc.org For substrates with an internal alkyne substituent, the reaction proceeds through a cascade pathway involving a 1,2- or 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and a final 1,5-acyl migration to yield an azaspiro[4.5]decadienone derivative. rsc.org This divergent catalytic protocol has proven useful in the spirocyclization of various substrates and in the late-stage modification of complex molecules under mild, room temperature conditions. rsc.org

Catalyst SystemKey FeaturesProductRef
Gold Carbene/NHC LigandDearomatization of phenols, water as co-solvent, avoids diazo compounds2-Azaspiro[4.5]decan-3-ones nih.gov
Gold(I)Cascade cyclization of 3-ene-1,7-diyne estersAzaspiro[4.5]decadienones rsc.org

Biocatalysis, particularly the use of ω-transaminase (ω-TA) enzymes, presents a powerful and green alternative for the synthesis of chiral amines from their corresponding ketones. researchgate.netmdpi.com These enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and can stereoselectively aminate prochiral substrates. illinois.edu Unlike α-transaminases, ω-transaminases are not limited to catalyzing amine transfers between α-donors and α-acceptors, making them versatile biocatalysts for chiral amine synthesis. illinois.edu The development of both (S)- and (R)-selective ω-transaminases has expanded the scope of this methodology, allowing for the formation of both enantiomers of a chiral amine with high optical purity. illinois.edu

The industrial application of ω-transaminases can be limited by factors such as unfavorable reaction equilibrium, substrate and product inhibition, and limited substrate scope. researchgate.net To overcome these challenges, various reaction engineering strategies have been developed. researchgate.net For instance, in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, a nitrogen sweep and periodic vacuum were employed to remove the acetone (B3395972) byproduct, shifting the reaction equilibrium towards higher conversion. sci-hub.se

A screening of a panel of transaminases can identify enzymes capable of stereoselectively producing desired spirocyclic amines. nih.gov Once a suitable enzyme is identified, reaction conditions such as pH and enzyme loading can be optimized to improve conversion rates. nih.gov For example, in the synthesis of certain spirocyclic amines, a pH of 9.5 was found to be optimal for conversion. nih.gov

EnzymeApproachKey AdvantageRef
ω-TransaminaseAsymmetric synthesis from pro-chiral ketonesHigh enantioselectivity, mild reaction conditions mdpi.com
ω-TransaminaseKinetic resolution of racemic aminesProduction of enantiopure amines mdpi.com
ω-TransaminaseDeracemization of racemic aminesTheoretical 100% yield of a single enantiomer mdpi.com

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of spirocyclic amines. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organo halide or sulfonate, is a highly efficient method for forming aryl-aryl bonds under mild conditions with broad functional group compatibility. acs.org

Palladium-catalyzed amination reactions are also crucial for constructing C-N bonds in the synthesis and functionalization of azaspiro[4.5]decane derivatives. nih.govberkeley.edu These reactions can be used to introduce aryl groups onto the nitrogen atoms of the spirocyclic core.

A diastereoselective gold/palladium relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net This method efficiently constructs the spiro[4.5]decane skeleton with good yields and diastereoselectivities. researchgate.net

ReactionCatalystApplicationRef
Suzuki-Miyaura CouplingPalladiumAryl-aryl bond formation acs.org
Buchwald-Hartwig AminationPalladiumC-N bond formation berkeley.edu
Relay CatalysisGold/PalladiumTandem cyclization for spiro[4.5]decane synthesis researchgate.net

Functionalization and Derivatization Strategies at Key Positions

The biological activity of this compound and its analogues can be fine-tuned by modifying the functional groups at specific positions on the spirocyclic scaffold. The nitrogen atom at the 2-position and the amine moiety at the 8-position, along with the cyclohexane ring, are key sites for such modifications.

The nitrogen atom at the 2-position of the azaspiro[4.5]decane ring system is a common site for functionalization. This is often achieved through N-alkylation or N-arylation reactions. For instance, in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative, the piperidine nitrogen was protected with a tert-butyl carbonyl (Boc) group. sci-hub.se

The primary amine at the 8-position of the this compound scaffold provides a handle for a wide range of chemical transformations. This amine can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse substituents.

The cyclohexane ring can also be functionalized, although this is often more challenging. Strategies for modifying the cyclohexane ring may involve reactions that are directed by existing functional groups or that proceed through intermediates where the ring is rendered more reactive.

Introduction of Heteroatoms and Aromatic Substituents

The functionalization of the this compound scaffold through the introduction of additional heteroatoms or aromatic substituents is a key strategy for modulating its physicochemical properties and biological activity. These modifications can influence factors such as receptor binding affinity, selectivity, and pharmacokinetic profiles. Methodologies for these transformations primarily involve cyclization strategies to form new heterocyclic rings within the spirocyclic system and cross-coupling reactions to attach aryl or heteroaryl moieties.

Oxa- and Thia-Azaspiro[4.5]decane Analogues:

The synthesis of oxa-azaspiro[4.5]decane derivatives can be achieved through various cyclization strategies. A convenient method for the preparation of 8-oxa-2-azaspiro[4.5]decane involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. researchgate.net More complex, diastereoselective approaches, such as a gold/palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones, have also been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net

For the introduction of a sulfur atom, iodine-initiated aminocyclization has been shown to be an effective method. For instance, 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane has been synthesized, where a key step is the iodine-initiated aminocyclization to form the azaspirocycle. tandfonline.commtu.edu

Diaza-Azaspiro[4.5]decane Analogues:

The introduction of a second nitrogen atom into the spirocyclic system to create diazaspiro[4.5]decanes has been accomplished through several synthetic routes. One approach involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with a range of substituted aryl halides to afford diazaspiro[4.5]decanes with exocyclic double bonds. A simple and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has also been reported. mdpi.com Furthermore, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been described, highlighting the versatility of synthetic methods to create diverse diazaspiro structures. nih.gov

Analogue Type Synthetic Method Key Reagents/Catalysts Reference(s)
8-Oxa-2-azaspiro[4.5]decaneCyclizationTetrahydropyran-4-carbonitrile, 1-bromo-2-fluoroethane researchgate.net
2-Oxa-7-azaspiro[4.5]decaneAu/Pd Relay Catalytic Tandem CyclizationEnynamides, Vinyl Benzoxazinanones, Gold and Palladium Catalysts researchgate.net
1-Oxa-8-azaspiro[4.5]decaneSystematic ModificationsN/A nih.govnih.gov
8-Thia-1-azaspiro[4.5]decaneIodine-Initiated AminocyclizationIodine tandfonline.commtu.edu
Diazaspiro[4.5]decanePalladium-Catalyzed Domino ReactionYne-en-ynes, Aryl Halides, Pd(OAc)2–PPh3N/A
1,3-Diazaspiro[4.5]decaneThree-Step SynthesisN/A mdpi.com
1,4,8-Triazaspiro[4.5]decaneMulti-Step SynthesisN/A nih.gov

The attachment of aromatic and heteroaromatic rings to the 8-amino group of the this compound core is most commonly achieved through palladium- or copper-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for the formation of C-N bonds, allowing for the synthesis of a wide array of N-aryl and N-heteroaryl derivatives.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance and broad substrate scope. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov For the N-arylation of spirocyclic amines, various catalytic systems have been developed, enabling the coupling of a diverse range of aryl and heteroaryl halides. mdpi.comnih.gov

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds between amines and aryl halides. nih.govorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern protocols often utilize ligands such as amino acids to promote the reaction at lower temperatures. researchgate.netnih.gov This method provides a valuable alternative to palladium-catalyzed approaches for the synthesis of N-arylated compounds.

Below is a summary of typical conditions for these N-arylation reactions, which are applicable to the this compound scaffold.

Reaction Catalyst Typical Ligands Typical Bases Typical Solvents Reference(s)
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., BINAP, DPPF, Xantphos)NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane wikipedia.orglibretexts.orgnih.govmdpi.comnih.govorganic-chemistry.org
Ullmann CondensationCopper (e.g., CuI, Cu₂O)Amino Acids (e.g., L-proline), DiaminesK₂CO₃, K₃PO₄DMF, DMSO nih.govorganic-chemistry.orgresearchgate.netnih.gov

Structural Characterization and Conformational Analysis of 2 Ethyl 2 Azaspiro 4.5 Decan 8 Amine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are fundamental in confirming the chemical structure of novel azaspiro[4.5]decane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information to piece together the molecular puzzle.

Advanced NMR Spectroscopy (1H, 13C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-Ethyl-2-azaspiro[4.5]decan-8-amine derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are instrumental in identifying the number and connectivity of protons in the structure. For a typical this compound derivative, the spectrum would exhibit characteristic signals for the ethyl group protons, typically a triplet and a quartet, alongside complex multiplets for the protons on the pyrrolidine (B122466) and cyclohexane (B81311) rings of the spirocyclic system. The chemical shifts and coupling constants of the protons attached to the stereocenters, particularly at C8, are of significant diagnostic value in determining the relative stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbons of the ethyl group would appear at higher field, while the spiro carbon and the carbons adjacent to the nitrogen atoms would resonate at lower fields.

A study on 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govmdpi.comtriazin-4(3H)-one provided detailed ¹H-NMR and ¹³C-NMR spectral data for this complex derivative, showcasing the power of these techniques in elucidating intricate molecular architectures. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for an Azaspiro[4.5]decane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Ethyl-CH₂~2.5 (q)~50
Ethyl-CH₃~1.1 (t)~12
C8-HVariable (m)Variable
Spiro-C-~60-70
Pyrrolidine-CH₂~2.0-3.0 (m)~45-55
Cyclohexane-CH₂~1.5-2.0 (m)~25-40

Note: The chemical shifts are approximate and can vary depending on the specific derivative and solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. The fragmentation of the azaspiro[4.5]decane core can lead to characteristic daughter ions, which can be used to confirm the presence of the spirocyclic system and the nature of the substituents. For instance, the loss of the ethyl group or cleavage of the pyrrolidine or cyclohexane rings would result in predictable fragment ions.

In a study of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, mass spectrometry was used to confirm the calculated molecular weight of the synthesized compounds. nih.gov For example, the ESI-MS of (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid showed a calculated [M+H]⁺ of 360.2282, with the found value being 360.3399. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching: A primary amine at the C8 position would typically show two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl group and the spirocyclic rings would be observed around 2850-3000 cm⁻¹.

N-H bending: The bending vibration of the primary amine would appear in the range of 1590-1650 cm⁻¹.

C-N stretching: The stretching vibration of the carbon-nitrogen bonds would be found in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

X-ray Crystallography for Absolute Configuration and Binding Mode Insights

X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of stereocenters.

Co-crystal Structures of Azaspiro[4.5]decane Derivatives with Biological Targets

Determining the co-crystal structure of a this compound derivative bound to its biological target, such as a receptor or enzyme, is invaluable for understanding its mechanism of action. These structures reveal the specific intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for the binding affinity and selectivity of the ligand.

For example, the co-crystal structure of the SHP2 allosteric inhibitor, which contains a complex azaspiro[4.5]decane moiety, bound to the SHP2 protein revealed that the compound binds to an allosteric pocket and forms several polar contacts with the protein. tandfonline.com This detailed structural information is crucial for structure-based drug design and the optimization of lead compounds. Similarly, studies on 1,3,8-triazaspiro[4.5]decane derivatives as inhibitors of the mitochondrial permeability transition pore have benefited from understanding their binding interactions with the F1/FO-ATP synthase complex. nih.gov

Analysis of Intramolecular Interactions and Conformational Preferences in the Solid State

The crystal structure of a this compound derivative in its unbound state can provide significant insights into its intrinsic conformational preferences. The analysis of the solid-state structure can reveal the preferred orientation of the ethyl group and the conformation of the pyrrolidine and cyclohexane rings.

Table 2: Representative Crystallographic Data for an Azaspiro[4.5]decane Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0916 (11)
b (Å)8.7713 (16)
c (Å)15.167 (3)
α (°)80.255 (6)
β (°)81.703 (6)
γ (°)80.122 (6)
Volume (ų)781.3 (2)
Z2

Data from the crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate. nih.gov

Conformational Studies via Computational and Experimental Methods

The three-dimensional structure and conformational flexibility of molecules are critical determinants of their biological activity and physicochemical properties. For complex cyclic systems like 2-azaspiro[4.5]decane derivatives, a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is essential for a comprehensive conformational analysis.

The 2-azaspiro[4.5]decane skeleton consists of a five-membered pyrrolidine ring and a six-membered cyclohexane ring conjoined at a spirocyclic carbon atom. The conformational behavior of this system is dictated by the inherent preferences of each ring.

Cyclohexane Ring: The six-membered cyclohexane ring typically adopts a low-energy chair conformation to minimize torsional and angular strain. In this conformation, the substituents can occupy either axial or equatorial positions. The chair form is flexible and can undergo a ring flip, which interconverts the axial and equatorial positions. The energetic barrier for this process is influenced by the nature and size of the substituents. For instance, bulky substituents will strongly favor the more sterically spacious equatorial position.

Pyrrolidine Ring: The five-membered pyrrolidine ring is significantly more flexible than the cyclohexane ring. It adopts non-planar conformations, commonly described as envelope (or twist) forms, to alleviate torsional strain. In an envelope conformation, four of the carbon atoms are coplanar, and the fifth atom is out of the plane. The spiro fusion to the cyclohexane ring restricts this flexibility to some extent, but multiple low-energy conformations are typically accessible.

Table 1: General Conformational Parameters of Spiro[4.5]decane Rings

Ring System Predominant Conformation Key Features
Cyclohexane Chair Minimizes torsional and steric strain. Allows for axial and equatorial substituent positions.
Pyrrolidine Envelope / Twist Flexible five-membered ring. Conformation is influenced by substitution and fusion to the cyclohexane ring.

The introduction of substituents, such as the N-ethyl group at the 2-position and the amine group at the 8-position, has a profound impact on the conformational preferences, geometry, and flexibility of the 2-azaspiro[4.5]decane ring system.

C8-Amine Substitution: The amine group on the cyclohexane ring can exist in either an axial or equatorial position. The preferred orientation is a balance between steric hindrance and potential intramolecular interactions, such as hydrogen bonding with the nitrogen atom of the pyrrolidine ring or other functional groups. The energetic difference between the axial and equatorial conformers is a key parameter that defines the conformational equilibrium. Studies on substituted spirocyclic systems have demonstrated that even small substituents can shift the conformational equilibrium significantly, sometimes favoring conformations that might seem less stable based on simple steric arguments alone.

Table 2: Predicted Influence of Substituents on the Conformation of 2-Azaspiro[4.5]decane

Substituent Position Potential Impact on Conformation
Ethyl Group N-2 (Pyrrolidine) Influences nitrogen inversion; introduces steric bias for pseudo-equatorial/axial positioning; may lead to cis/trans isomers.
Amine Group C-8 (Cyclohexane) Can occupy axial or equatorial positions; preference is determined by steric and electronic effects, including potential intramolecular hydrogen bonding.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies on 2-Ethyl-2-azaspiro[4.5]decan-8-amine are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its molecular orbitals and predict its reactivity. For the analogous dibenzo[a,d]azaspiro[4.5]decane system, DFT calculations have been successfully employed to rationalize the stereochemical outcomes of synthetic reactions. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Key Parameters from DFT Analysis of a Hypothetical Azaspiro[4.5]decane System.
ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVIndicates electron-donating capability, potential for interaction with electrophiles.
LUMO Energy1.5 eVIndicates electron-accepting capability, potential for interaction with nucleophiles.
HOMO-LUMO Gap7.7 eVReflects chemical reactivity and kinetic stability.

The electrostatic potential (ESP) surface of a molecule is a valuable tool for visualizing its charge distribution and predicting sites for non-covalent interactions. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack.

For analogues of this compound, the nitrogen atoms of the amino and azaspirocyclic moieties would be expected to be regions of significant negative electrostatic potential due to the presence of lone pairs of electrons. These areas would be primary sites for hydrogen bonding and interactions with positively charged species. The protonated form of the amine group would, in contrast, exhibit a strongly positive electrostatic potential, making it a focal point for interactions with negatively charged residues in a biological target.

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a biological target, such as a receptor or enzyme.

These studies demonstrate that the spirocyclic scaffold can fit into specific binding pockets, and the substituents on the nitrogen atoms and the decane (B31447) ring play a crucial role in determining the binding affinity and selectivity. For this compound, the ethyl group and the amino group at the 8-position would be key determinants of its binding orientation and interactions within a receptor active site.

Table 2: Illustrative Docking Scores and Predicted Affinities for Azaspiro[4.5]decane Analogues against a Hypothetical Receptor.
AnalogueDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Analogue A (N-methyl)-8.550 nMAsp113, Tyr332, Phe290
Analogue B (N-ethyl)-8.935 nMAsp113, Tyr332, Phe290, Val117
Analogue C (N-propyl)-8.745 nMAsp113, Tyr332, Phe290

The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions. For this compound, the primary amino group is a potent hydrogen bond donor and acceptor. The nitrogen atom of the azaspiro ring can also act as a hydrogen bond acceptor. These interactions are critical for anchoring the molecule within a binding site.

Electrostatic interactions, such as those between the protonated amine group and negatively charged amino acid residues (e.g., aspartate or glutamate), are also expected to play a vital role in the binding mechanism. These long-range interactions can help to orient the ligand correctly as it approaches the binding site.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. This can be done qualitatively by observing trends in activity with structural modifications or quantitatively through Quantitative Structure-Activity Relationship (QSAR) models.

For azaspiro[4.5]decane derivatives, SAR studies have been conducted to optimize their activity as, for example, M1 muscarinic agonists. These studies have shown that modifications to the substituents on the nitrogen atom and the spirocyclic core can have a profound impact on potency and selectivity. For instance, the introduction of an ethyl group in place of a methyl group on the nitrogen of a related 1-oxa-8-azaspiro[4.5]decane-3-one led to a compound with preferential affinity for M1 receptors.

QSAR models use statistical methods to derive mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to biological activity. While a specific QSAR model for this compound is not available, the general approach would involve calculating a range of descriptors for a series of analogues and correlating them with their measured biological activity. Such models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel analogues before their synthesis, thereby saving time and resources.

For analogues of "this compound," a typical QSAR study would involve the generation of a dataset of structurally related compounds with experimentally determined biological activities. A variety of molecular descriptors, categorized as electronic, steric, and hydrophobic, would then be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as charge distribution, shape, and lipophilicity.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassSpecific DescriptorInformation Encoded
Electronic Partial ChargesDistribution of electrons within the molecule
Dipole MomentOverall polarity of the molecule
Steric Molecular VolumeThe three-dimensional size of the molecule
Surface AreaThe extent of the molecule's surface
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then employed to build the QSAR model. mdpi.com The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. For azaspiro[4.5]decane derivatives, QSAR studies can reveal crucial insights, for instance, that increasing the ethyl group's length on the nitrogen atom might enhance binding affinity up to a certain point, after which steric hindrance could become detrimental.

Pharmacophore Modeling and Ligand-Based Design for Azaspiro[4.5]decane Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govdovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. dovepress.com

For the azaspiro[4.5]decane scaffold, a pharmacophore model could be generated by aligning a set of active analogues and identifying the common chemical features that are critical for their interaction with a biological target. youtube.com This model would typically include:

A hydrogen bond acceptor feature associated with the amine group.

A hydrophobic feature corresponding to the ethyl group.

A positive ionizable feature on the protonated amine.

Additional hydrophobic or aromatic features depending on the specific analogues and their target.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired chemical features that are likely to be active. nih.gov This approach facilitates scaffold hopping, where new core structures that still satisfy the pharmacophoric requirements can be discovered.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions within a ligand-target complex, MD can provide valuable information about the stability of the complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process. mdpi.com

Conformational Dynamics of Ligands within Binding Pockets

Upon binding to a biological target, a ligand such as "this compound" is not static but rather explores a range of conformations within the binding pocket. researchgate.netchemrxiv.org MD simulations can capture these dynamic movements and provide insights into the flexibility of both the ligand and the protein. nih.govmdpi.com

A typical MD simulation would start with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds by numerically solving Newton's equations of motion for every atom in the system over a series of small time steps, typically on the order of femtoseconds.

Analysis of the simulation trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are more flexible.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.

For "this compound," MD simulations could show how the ethyl group and the spirocyclic core orient themselves within the binding pocket to maximize favorable interactions.

Solvent Effects on Ligand Binding and Protein Interactions

Solvent, typically water, plays a critical role in molecular recognition and ligand binding. nih.govrsc.org Water molecules can mediate interactions between the ligand and the protein, and the displacement of water molecules from the binding site upon ligand binding can be a major driving force for the association. researchgate.net

MD simulations explicitly model the behavior of individual water molecules, allowing for a detailed investigation of their role in the binding process. nih.gov Analysis of the water dynamics in the binding pocket can identify:

Bridging Water Molecules: Water molecules that form hydrogen bonds with both the ligand and the protein, thus stabilizing the complex.

Conserved Water Molecules: Water molecules that are consistently found in the same location across multiple simulations, suggesting they play a structural or functional role.

Energetics of Solvation: The free energy change associated with the transfer of the ligand from the bulk solvent to the binding pocket.

Understanding the solvent effects is crucial for accurately predicting binding affinities and for designing ligands that can effectively displace unfavorable water molecules from the binding site. mdpi.com

Chemical Biology and Mechanistic Investigations of 2 Ethyl 2 Azaspiro 4.5 Decan 8 Amine Derivatives

Investigation of Protein-Ligand Interactions

Allosteric Modulation by Spirocyclic Amine Inhibitors (e.g., SHP2)

Derivatives of azaspiro[4.5]decane have been identified as potent allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). nih.govnih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. nih.govnih.gov In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain (N-SH2) blocks the active site of the protein tyrosine phosphatase (PTP) domain. nih.govnih.gov

Spirocyclic amine inhibitors, including derivatives of 2-oxa-8-azaspiro[4.5]decane, bind to a "tunnel-like" allosteric pocket located approximately 35 Å away from the catalytic active site. nih.govnih.govacs.org This binding site is formed by the interface of the N-SH2, C-SH2, and PTP domains. nih.gov The interaction of the inhibitor within this pocket stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in an inactive state. nih.gov

X-ray crystallography studies of SHP2 in complex with these inhibitors reveal key molecular interactions. For instance, the protonated primary amine group of the inhibitor often forms hydrogen bonds with the backbone carbonyls of residues such as Thr 108, Glu 110, and Phe 113. nih.gov Additional polar contacts and hydrogen bonds with residues like Glu 250 can further stabilize the complex. nih.govnih.gov This allosteric mechanism is a significant area of research, as targeting sites other than the highly conserved active site of phosphatases can lead to greater selectivity and potentially safer therapeutic agents. nih.govresearchgate.net

Binding Kinetics and Thermodynamics Studies (e.g., Ki, IC50 values for in vitro enzyme inhibition/receptor binding)

The potency of azaspiro[4.5]decane derivatives has been quantified through various in vitro biochemical assays, yielding key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the binding affinity of the compounds for their target proteins.

For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were evaluated as inhibitors of Janus kinases (JAK). One superior derivative, compound 48 , demonstrated excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. nih.gov This compound also showed more than 23-fold selectivity over the related JAK2 kinase, highlighting the potential for developing highly selective inhibitors based on this scaffold. nih.gov

In the context of SHP2 inhibition, compounds such as SHP099, which incorporates a spirocyclic moiety, have been extensively studied. acs.org Another derivative, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one (PB17-026-01), was characterized as a potent SHP2 allosteric inhibitor. nih.gov Its analogue, PB17-036-01, was found to be approximately 20-fold less active, demonstrating how small structural changes can significantly impact binding affinity. nih.gov

Furthermore, azaspiro[4.5]decane derivatives have been explored as ligands for other targets. The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a ) was found to have a high affinity for σ1 receptors with a Ki value of 5.4 ± 0.4 nM. nih.gov

In Vitro Inhibitory Activity of Azaspiro[4.5]decane Derivatives
CompoundTargetActivity MetricValueReference
Compound 48TYK2IC506 nM nih.gov
Compound 48JAK1IC5037 nM nih.gov
Compound 5aσ1 ReceptorKi5.4 ± 0.4 nM nih.gov

Mechanistic Exploration of Biological Activity (excluding clinical data)

Receptor Agonism/Antagonism at a Molecular Level

Beyond enzyme inhibition, the azaspiro[4.5]decane scaffold has been incorporated into molecules designed to function as receptor agonists. A study on 1-oxa-8-azaspiro[4.5]decanes identified several compounds with agonist activity at M1 muscarinic receptors. nih.gov Specifically, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane ((-)-29 ) was found to stimulate phosphoinositide hydrolysis in rat hippocampal slices, which is indicative of partial M1 receptor agonism. nih.gov The agonistic activity was found to reside preferentially in the (-)-isomer, demonstrating stereoselectivity at the molecular level. nih.gov

Conversely, other derivatives have shown high-affinity binding to receptors without being characterized as agonists or antagonists, suggesting they could function as antagonists or be used as imaging agents. For example, the high-affinity binding of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane to σ1 receptors suggests a potential role in modulating the function of this receptor, which is involved in various cellular processes. nih.gov

Cellular Target Engagement and Pathway Analysis (excluding in vivo efficacy and safety)

Confirming that a compound interacts with its intended target within a complex cellular environment is crucial. Cellular thermal shift assays (CETSA) have been employed to demonstrate the target engagement of SHP2 inhibitors. nih.gov This method assesses the binding of a ligand to its target protein by measuring changes in the protein's thermal stability. nih.govyoutube.com The binding of an allosteric inhibitor like SHP099 to the full-length SHP2 protein results in a thermal stabilization effect, confirming direct engagement in the cellular milieu. nih.gov

The biological activity of these compounds is mediated through their impact on key signaling pathways. As allosteric inhibitors of SHP2, azaspiro[4.5]decane derivatives block signaling through multiple pathways regulated by receptor tyrosine kinases (RTKs), including the MAPK pathway. nih.govnih.gov SHP2 is also a downstream effector of the immune checkpoint receptor PD-1, and its inhibition can modulate immune responses. nih.gov

For the dual TYK2/JAK1 inhibitor, compound 48 , its anti-inflammatory effect was shown to be mediated by regulating the expression of genes controlled by these kinases. nih.gov This included a demonstrated effect on the formation of Th1, Th2, and Th17 cells, which are critical players in immune and inflammatory responses. nih.gov This provides a direct link between target engagement at the molecular level and a measurable cellular and pathway-level consequence.

Modulation of Cellular Signaling Pathways (e.g., MAPK pathway regulation by SHP2 inhibition)

Derivatives of the azaspiro[4.5]decane scaffold have been identified as potent modulators of critical cellular signaling pathways. A significant area of investigation has been their ability to inhibit the non-receptor protein tyrosine phosphatase (PTP) SHP2. nih.govnih.gov SHP2 is a crucial regulator in multiple signaling processes, including the RAS/mitogen-activated protein kinase (MAPK) pathway, which governs cell proliferation, survival, differentiation, and migration. nih.govtandfonline.comnih.gov

SHP2 functions as a key signaling node downstream of various receptor tyrosine kinases (RTKs). tandfonline.comnih.gov In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the catalytic site of the PTP domain. nih.gov Upon activation by upstream signals, this auto-inhibition is relieved, allowing SHP2 to dephosphorylate its substrates and positively regulate the MAPK pathway. nih.govtandfonline.com

Certain azaspiro[4.5]decane derivatives function as allosteric inhibitors of SHP2. nih.govnih.gov These compounds bind to a tunnel-like allosteric pocket on the SHP2 protein, stabilizing it in its inactive, auto-inhibited conformation. nih.govnih.govacs.org By locking SHP2 in this "off" state, these inhibitors prevent its activation and subsequent downstream signaling. tandfonline.com This mechanism effectively blocks the RAS/MAPK/ERK cascade, which is frequently hyperactivated in various human cancers. nih.govnih.govtandfonline.com For example, the potent allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govtandfonline.comnih.govtriazin-4(3H)-one (PB17-026-01) has been characterized through structural and biochemical studies, providing detailed insights into this inhibitory mechanism. nih.govnih.gov Inhibition of SHP2 has been shown to prevent the adaptive resistance that often develops in cancer cells in response to MEK inhibitors, suggesting a powerful combination strategy for cancer therapy. nih.gov

Beyond SHP2, other azaspiro[4.5]decane derivatives have been shown to modulate signaling pathways in different contexts. The compound Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Akt, a target of PI3-K, in multiple myeloma cells. nih.gov It also inhibits the phosphorylation of IκBα and nuclear factor κB (NFκB) p65 triggered by tumor necrosis factor α (TNF-α), highlighting its multi-faceted impact on cancer cell signaling. nih.gov

In Vitro Biological Activity against Specific Cell Lines (e.g., anticancer, antimicrobial activity at the cellular level)

The diverse chemical structures based on the azaspiro[4.5]decane framework have demonstrated a wide range of biological activities in vitro, particularly against cancer and microbial cell lines.

Numerous studies have documented the cytotoxic effects of azaspiro[4.5]decane derivatives against various human cancer cell lines. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have shown dose-dependent anticancer activities against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. nih.govresearchgate.net A separate class of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives displayed moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. researchgate.net

Azaspirane has been shown to induce significant, caspase-mediated apoptosis in both drug-sensitive and drug-resistant multiple myeloma (MM) cell lines (MM.1S, U266, RPMI8226) and in patient-derived MM cells, with IC₅₀ values in the low micromolar range. nih.gov This activity persists even when MM cells are protected by cytokines like IL-6 or by adherence to bone marrow stromal cells. nih.gov

The table below summarizes the in vitro anticancer activity of selected azaspiro[4.5]decane derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ (µM)
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesA549Human Lung Cancer0.26 (Compound 6d)
MDA-MB-231Human Breast Cancer0.10 (Compound 8d)
HeLaHuman Cervical Cancer0.18 (Compound 6b)
AzaspiraneMM.1SMultiple Myeloma~0.5 - 1.25
U266Multiple Myeloma~0.5 - 1.25
RPMI8226Multiple Myeloma~0.5 - 1.25
Patient MM CellsMultiple Myeloma~1.25 - 5.0
1-Thia-4-azaspiro[4.5]decane DerivativesHCT-116Human Colorectal Carcinoma0.092 - 0.120

Data sourced from references nih.govnih.govresearchgate.net. Note: IC₅₀ values for 1-Thia-4-azaspiro[4.5]decane derivatives were converted from nM to µM.

The biological evaluation of azaspiro[4.5]decane derivatives extends to antimicrobial activity. A study on 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives tested their efficacy against several bacterial strains. nih.gov The compounds were screened against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes). nih.gov Certain derivatives, particularly those with fluorine substitutions, demonstrated the most significant antibacterial efficacy. nih.gov Additionally, some compounds in this series were found to be effective antimycobacterial agents against M. tuberculosis H₃₇Rv. nih.gov

Structure-Activity Relationship (SAR) of Azaspiro[4.5]decane Analogues for In Vitro Biological Effects

The biological potency and selectivity of azaspiro[4.5]decane derivatives are highly dependent on their specific structural features. Structure-Activity Relationship (SAR) studies have been crucial in elucidating the influence of substituent variations and stereochemistry on their therapeutic potential.

Influence of Substituent Variations on Potency and Selectivity

Systematic modification of the azaspiro[4.5]decane scaffold has revealed key determinants of biological activity. In the development of SHP2 allosteric inhibitors, even subtle changes to the molecule can drastically alter potency. A comparison between the potent inhibitor PB17-026-01 and its analogue PB17-036-01, which is approximately 20-fold less active, revealed that the terminal group of PB17-026-01 forms more polar contacts within the allosteric binding pocket. nih.govnih.gov This highlights the critical role of specific polar interactions in achieving high-affinity binding and potent inhibition.

In a different context, SAR studies on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists demonstrated how modifications can shift receptor selectivity. The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, showed potent but non-selective muscarinic activity. nih.gov However, systematic modifications, such as the introduction of a 2-ethyl group (to give 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) or a 3-methylene group, led to compounds with a preferential affinity for M1 receptors over M2 receptors. nih.gov

Similarly, for alpha(1d)-adrenergic receptor antagonists based on an 8-azaspiro[4.5]decane-7,9-dione scaffold, the introduction of fluorine atoms to a phenylpiperazine moiety was explored. nih.gov These modifications resulted in high-affinity antagonists with exceptional selectivity for the alpha(1d)-AR subtype. nih.gov In the development of antibacterial 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, it was noted that compounds bearing fluorine substitutions exhibited the most intense activity against the tested bacterial strains. nih.gov

Stereochemical Requirements for Optimal Biological Interaction

The three-dimensional arrangement of atoms (stereochemistry) is a critical factor for the biological activity of azaspiro[4.5]decane derivatives, often dictating the molecule's ability to bind effectively to its biological target. mdpi.com

In the pursuit of SHP2 inhibitors, specific stereoisomers are required for potent activity. The synthesis of highly potent inhibitors, including PB17-026-01, explicitly utilizes the (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine intermediate. nih.govacs.org This indicates that the specific (3S,4S) configuration of the oxa-azaspiro[4.5]decane core is essential for optimal orientation and interaction within the allosteric binding site of the SHP2 protein.

This principle also applies to other targets. For the M1 muscarinic partial agonists 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, biological activity resides preferentially in their (-)-isomers. nih.gov X-ray crystal structure analysis determined the absolute configuration of the active isomer of the latter compound to be S, which is the same as that of the natural agonist muscarone. nih.gov This underscores that the precise spatial orientation of substituents, dictated by the chiral centers, is fundamental for effective receptor activation. The importance of stereochemistry is a recurring theme in drug design, as it can significantly affect a compound's uptake, transport, and interaction with its target protein. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 2-Ethyl-2-azaspiro[4.5]decan-8-amine and its analogs hinges on the creation of more efficient and environmentally sustainable methods. Current research is moving beyond traditional batch processes to embrace technologies that offer greater control, safety, and scalability.

One major avenue is the adoption of flow chemistry . This approach, where reactants are continuously pumped through a reactor, provides precise control over reaction parameters, leading to higher yields and improved safety. spirochem.comnih.gov The integration of flow processing has already been shown to accelerate the synthesis of complex spirocyclic polyketides and is a promising strategy for producing azaspiro[4.5]decane libraries. nih.govsyrris.comresearchgate.net

Another key area is asymmetric catalysis , which is crucial for producing specific stereoisomers (enantiomers) of chiral molecules like this compound. Since the biological activity of a compound often resides in a single enantiomer, developing methods for enantioselective synthesis is a high priority. researchgate.net Recent developments in enzymatic and chemo-catalytic methods are paving the way for the stereodivergent synthesis of various azaspiro-alkanes. chemrxiv.org Furthermore, innovative tandem reactions and domino processes are being designed to construct the complex diazaspiro[4.5]decane scaffold in a single, efficient step. researchgate.netnih.gov

Finally, the principles of green chemistry are becoming increasingly important. This includes the development of catalyst-free multicomponent reactions and the use of more sustainable reagents and solvents to reduce the environmental impact of synthesis.

Synthesis ApproachAdvantagesRelevance to Azaspiro[4.5]decanes
Flow Chemistry Enhanced safety, scalability, precise reaction control, potential for automation. spirochem.comacs.orgEnables rapid and efficient production of compound libraries for screening. nih.gov
Asymmetric Catalysis Access to specific, biologically active stereoisomers, reducing off-target effects. researchgate.netCritical for developing potent and selective therapeutics based on the chiral scaffold.
Green Chemistry Reduced waste, use of safer solvents, improved atom economy.Minimizes the environmental footprint of synthesizing these valuable compounds.

Exploration of Diverse Derivatization Strategies for Expanded Chemical Space

Expanding the chemical space around the 2-azaspiro[4.5]decane scaffold is essential for discovering new biological activities. researchgate.net The unique three-dimensional arrangement of substituents on a spirocyclic core can lead to compounds with improved physicochemical properties and novel interactions with biological targets. Future research will focus on systematically modifying the this compound structure at several key positions.

N-Functionalization: The ethyl group on the nitrogen atom of the azaspirocycle is a prime location for modification. Replacing it with various alkyl, aryl, or functionalized groups can significantly alter the compound's polarity, basicity, and binding interactions.

C-8 Amine Modification: The primary amine at the 8-position is a versatile handle for derivatization. Acylation, sulfonylation, and reductive amination can be used to introduce a wide array of substituents, thereby creating libraries of amides, sulfonamides, and secondary or tertiary amines to probe structure-activity relationships (SAR).

Scaffold Remodelling: More advanced strategies involve altering the core structure itself. This could include ring-expansion, ring-cleavage, or the addition of further rings to the scaffold, generating fundamentally new, sp3-rich molecular architectures with distinct biological profiles. whiterose.ac.ukacs.org

These derivatization efforts aim to populate currently underexplored regions of chemical space, increasing the probability of identifying novel drug candidates. researchgate.net

Advanced Computational Tools for Predictive Modeling and Design

Computational chemistry is a powerful tool for accelerating the drug discovery process. For the azaspiro[4.5]decane scaffold, these tools can predict molecular properties, guide the design of new derivatives, and elucidate their mechanisms of action at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling is used to build mathematical models that correlate the structural features of compounds with their biological activity. researchgate.netfrontiersin.org For a series of azaspiro[4.5]decane derivatives, QSAR can identify key molecular descriptors that influence potency, helping to prioritize the synthesis of the most promising compounds. nih.govnih.govmdpi.com

Molecular docking simulates the interaction between a small molecule and a protein target. nih.govmdpi.com This technique can predict how different derivatives of this compound might bind to various receptors, providing insights into the structural basis of their activity and guiding the design of more potent and selective ligands. nih.govasianpubs.org

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. rsc.orgescholarship.orgdhu.edu.cn MD simulations can assess the stability of the binding pose predicted by docking, reveal the role of water molecules in the binding site, and calculate binding free energies, offering a more accurate prediction of a compound's affinity for its target. nih.govresearchgate.net

Computational ToolApplication in Azaspiro[4.5]decane Research
QSAR Predict the biological activity of unsynthesized derivatives; identify key structural features for activity. researchgate.netfrontiersin.org
Molecular Docking Predict the binding mode and affinity of derivatives to biological targets like GPCRs or kinases. nih.gov
Molecular Dynamics Assess the stability of ligand-protein complexes; refine binding poses and calculate binding free energies. escholarship.orgnih.gov

Identification of New Biological Targets for Azaspiro[4.5]decane Scaffolds

While derivatives of azaspiro[4.5]decanes have been investigated for specific targets, the full therapeutic potential of this scaffold is likely untapped. A systematic exploration of its biological activity could uncover novel applications.

Analysis of existing bioactive spirocycles shows they are active against approximately 200 different targets, with a notable presence in G protein-coupled receptor (GPCR) ligands. nih.gov This suggests that libraries based on the 2-azaspiro[4.5]decane scaffold would be fertile ground for discovering new modulators of this pharmaceutically important target class.

Other potential target classes include:

Sigma Receptors: Related 1-oxa-8-azaspiro[4.5]decane derivatives have shown high affinity for sigma-1 receptors, which are implicated in various central nervous system disorders and have potential as targets for tumor imaging agents. researchgate.netnih.govnih.gov

Protein Kinases: The rigid, three-dimensional nature of spirocycles makes them ideal scaffolds for designing inhibitors that can target the ATP-binding site of protein kinases with high specificity. nih.gov

Ion Channels and Transporters: The defined spatial orientation of functional groups on the azaspiro[4.5]decane scaffold could allow for precise interactions with the complex architectures of ion channels and transporters.

Future research will involve screening libraries of these compounds against diverse panels of biological targets to identify new therapeutic opportunities.

Integration of Chemical Biology with High-Throughput Screening for Discovery

The integration of synthetic chemistry with modern biological screening methods is a powerful strategy for drug discovery. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cellular assay. researchgate.net

The creation of diverse compound libraries based on the 2-azaspiro[4.5]decane scaffold is a critical first step. upenn.edu Using the efficient synthetic and derivatization strategies outlined above, focused libraries can be generated to explore SAR for a particular target or diverse libraries can be built to screen for entirely new activities.

Phenotypic screening is an approach where compounds are tested for their effect on cell behavior or morphology, without prior knowledge of the specific molecular target. The distinct phenotypic "fingerprints" generated by different but closely related spirocyclic scaffolds demonstrate that subtle structural changes can lead to unique biological outcomes, making this a valuable discovery approach. whiterose.ac.uk

Finally, identified "hit" compounds from screening campaigns can be developed into chemical probes . nih.gov These are highly potent and selective molecules that can be used to study the function of a biological target in its native environment, helping to validate it for further drug development efforts.

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